methyl 2-[6-(5-nitrofuran-2-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
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Overview
Description
Methyl 2-[6-(5-nitrofuran-2-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that belongs to the class of nitrofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-(5-nitrofuran-2-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate involves multiple steps, starting with the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde. This intermediate is then subjected to oxidative esterification in methanol in the presence of a gold nanocluster and sodium carbonate to yield methyl 5-nitrofuran-2-carboxylate . The final steps involve the formation of the benzothiazole ring and the dioxolo moiety through a series of cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as palladium and copper are often employed to facilitate the various steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-(5-nitrofuran-2-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form various carbonyl-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Gold nanoclusters, sodium carbonate, and methanol.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Carbonyl-containing nitrofuran derivatives.
Reduction: Amino derivatives of the nitrofuran ring.
Substitution: Substituted nitrofuran derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 2-[6-(5-nitrofuran-2-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate involves the interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[6-(5-nitrofuran-2-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is unique due to its complex structure, which combines a nitrofuran moiety with a benzothiazole ring and a dioxolo group. This unique structure imparts a wide range of biological activities and makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 2-[6-(5-nitrofuran-2-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O8S/c1-24-14(20)6-18-8-4-10-11(26-7-25-10)5-12(8)28-16(18)17-15(21)9-2-3-13(27-9)19(22)23/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXCUGXSQOUKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(O4)[N+](=O)[O-])OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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